molecular formula C10H8N2O2S B1298805 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole CAS No. 39541-91-8

2-Methyl-4-(3-nitrophenyl)-1,3-thiazole

Cat. No. B1298805
CAS RN: 39541-91-8
M. Wt: 220.25 g/mol
InChI Key: VWKXLZKNKFOCCW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, melting point, boiling point, and molecular weight. Unfortunately, the specific physical and chemical properties for “2-Methyl-4-(3-nitrophenyl)-1,3-thiazole” are not provided in the searched resources .

Scientific Research Applications

Green Chemistry Synthesis

One study presents a practical synthesis of 5,5′-Methylene-bis(benzotriazole), showcasing the use of environmentally benign processes. This research is part of a broader effort to develop green chemistry methods, which may include compounds like 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole as intermediates or related compounds in the synthesis of metal passivators and light-sensitive materials (Gu, Yu, Zhang, & Xu, 2009).

Photosensitive Protecting Groups

Another area of application is in the development of photosensitive protecting groups. A review of the literature up to September 1973 discusses the promising future of such groups, including 2-nitrobenzyl and 3-nitrophenyl derivatives, in synthetic chemistry (Amit, Zehavi, & Patchornik, 1974). These protecting groups are crucial in the temporary modification of molecules during chemical synthesis, suggesting a potential area of application for 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole derivatives.

Heterocyclic Chemistry

In heterocyclic chemistry, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, are detailed. This review covers the chemical and biological properties of these compounds, highlighting their significance in developing insecticidal, antiblastic, and other types of pharmacologically active agents (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018). The inclusion of thiazoles underscores the relevance of 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole in synthesizing biologically active molecules.

Pharmaceutical Developments

Novel thiazole derivatives have been reviewed for their therapeutic patents, demonstrating the versatility of thiazoles in drug discovery. The review spans 2008 – 2012 and discusses thiazole's role in developing drugs with antioxidant, analgesic, anti-inflammatory, and other activities. This suggests a potential framework for exploring 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole in similar applications (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Safety And Hazards

The safety and hazards associated with a compound describe its potential risks and precautions. Unfortunately, the specific safety and hazards for “2-Methyl-4-(3-nitrophenyl)-1,3-thiazole” are not provided in the searched resources .

properties

IUPAC Name

2-methyl-4-(3-nitrophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-7-11-10(6-15-7)8-3-2-4-9(5-8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKXLZKNKFOCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(3-nitrophenyl)-1,3-thiazole

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-3'-nitroacetophenone (5 g, 20.5 mmol) and thioacetamide (1.4 g, 18.6 mmol). in glacial acetic acid (50 ml) is heated to reflux over night. After cooling the precipitate is filtered off, washed with water and dried to yield 2-methyl-4-(3-nitrophenyl)thiazole (3.47 g, 85%). Mp 87-88° C. This product is hydrogenated as described in Example 4 to yield 2n quantitatively. Mp 80-81° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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